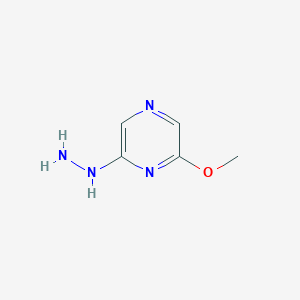

2-肼基-6-甲氧基吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydrazinyl-6-methoxypyrazine is a compound that can be associated with the class of methoxypyrazines, which are known to form in reactions involving pyrazinones and methylating agents such as fruit pectin and betaine . While the specific compound 2-hydrazinyl-6-methoxypyrazine is not directly mentioned, the related chemistry can be inferred from the synthesis and reactions of similar compounds.

Synthesis Analysis

The synthesis of related hydrazine-containing compounds involves the reaction of various starting materials with hydrazine or its derivatives. For instance, hydrazinolysis of 2-benzoyl-3-oxo-1,4-benzothiazine leads to the formation of hydroxypyrazole derivatives . Similarly, reactions of α-cyano-β-methoxy-β-alkylacrylic esters with hydrazine yield β-hydrazino intermediates, which can cyclize to form 5-aminopyrazole derivatives . These reactions suggest that the synthesis of 2-hydrazinyl-6-methoxypyrazine could potentially involve similar hydrazine-based transformations.

Molecular Structure Analysis

The molecular structure of compounds related to 2-hydrazinyl-6-methoxypyrazine has been characterized using various spectroscopic techniques and X-ray diffraction. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles has been determined, revealing the importance of intramolecular hydrogen bonding . Similarly, the structure of a pyridine derivative with a hydrazino group was elucidated by X-ray diffraction, showing the presence of hydrogen bonds in the supramolecular structure .

Chemical Reactions Analysis

The chemical reactivity of hydrazine derivatives can be quite diverse. In the context of corrosion inhibition, hydrazino-methoxy-triazine derivatives have been shown to provide excellent protection for steel in acidic chloride solutions, with the number of hydrazino groups playing a crucial role in the inhibition performance . This suggests that 2-hydrazinyl-6-methoxypyrazine could also exhibit interesting reactivity, potentially as a corrosion inhibitor or in other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can be influenced by their molecular structure. For instance, the presence of hydrazino groups and methoxy groups can affect the solubility and the ability to form protective films on surfaces . Spectroscopic studies, including IR, UV-Vis, and NMR, provide insights into the structural features and interactions of these compounds in various environments . The solvent effects on absorption spectra and the non-fluorescent nature of certain pyridine derivatives with hydrazino groups have been investigated, which could be relevant for understanding the properties of 2-hydrazinyl-6-methoxypyrazine .

科学研究应用

化学合成和分析

在食品加工中形成:2-肼基-6-甲氧基吡嗪作为甲氧基吡嗪家族的一部分,在涉及 2(1H)-吡嗪酮与天然甲基化剂(如水果果胶和甜菜碱)的反应中形成。这一过程与热加工食品中的非酶促形成有关 (Rizzi,1990)。

酿酒中的分析技术:甲氧基吡嗪(包括 2-肼基-6-甲氧基吡嗪等变体)在葡萄酒中使用稳定同位素稀释气相色谱-质谱法等方法进行定量分析。它们的存在对于了解葡萄酒的风味和香气至关重要 (Allen、Lacey 和 Boyd,1994)。

金属的缓蚀:肼基甲氧基吡嗪的衍生物(包括与 2-肼基-6-甲氧基吡嗪相关的衍生物)已被发现可有效作为酸性氯化物溶液中钢的缓蚀剂。这表明在金属保护方面具有潜在的工业应用 (El-Faham 等人,2016)。

生物和感官分析

感官受体和风味:已经鉴定了针对甲氧基吡嗪变体的特定嗅觉受体,如 2-异丁基-3-甲氧基吡嗪。这些受体参与气味辨别,表明在感官知觉中起着重要作用 (Pelosi、Baldaccini 和 Pisanelli,1982)。

对葡萄酒香气的影响:甲氧基吡嗪(包括相关化合物)赋予葡萄酒特定的草本、绿色或植物感官属性。已经广泛研究了这些化合物在葡萄中的生物合成及其对葡萄酒风味的影响 (Dunlevy 等人,2013)。

在蔬菜中出现:对生蔬菜的研究已经确定了甲氧基吡嗪的存在,与 2-肼基-6-甲氧基吡嗪密切相关。它们在各种蔬菜中的存在极大地影响了它们的香气和风味特征 (Murray 和 Whitfield,1975)。

属性

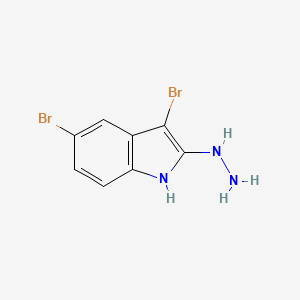

IUPAC Name |

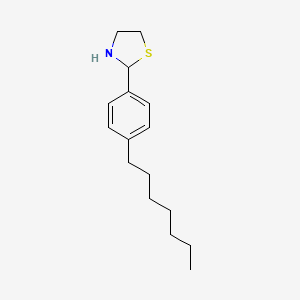

(6-methoxypyrazin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-3-7-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPGXLWZGXIZQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594974 |

Source

|

| Record name | 2-Hydrazinyl-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954227-93-1 |

Source

|

| Record name | 2-Hydrazinyl-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

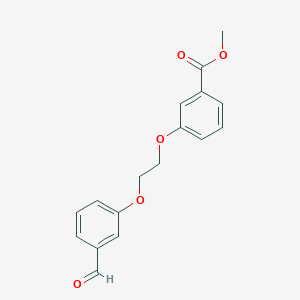

![7-Fluorobenzo[B]thiophene-2-carboxylic acid](/img/structure/B1320608.png)

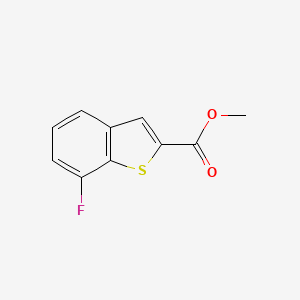

![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde](/img/structure/B1320611.png)

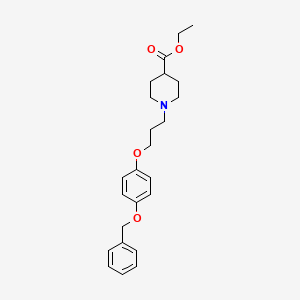

![Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate](/img/structure/B1320614.png)

![2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1320619.png)

![2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1320620.png)

![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)